molecular formula C14H10BrN3O B7460383 4-bromo-N-(1H-indazol-5-yl)benzamide

4-bromo-N-(1H-indazol-5-yl)benzamide

Cat. No.: B7460383
M. Wt: 316.15 g/mol
InChI Key: AHCNDXJSKJQOIT-UHFFFAOYSA-N
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Description

4-Bromo-N-(1H-indazol-5-yl)benzamide is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Indazole-containing derivatives represent one of the most important heterocycles in drug discovery, known for their versatile biological activities and presence in pharmacologically active compounds . The indazole scaffold is a privileged structure in medicinal chemistry, found in several approved drugs and investigational compounds for conditions such as cancer . The specific molecular architecture of 4-Bromo-N-(1H-indazol-5-yl)benzamide, featuring a benzamide group linked to the 5-position of the 1H-indazole ring and a bromo substituent, makes it a valuable intermediate for chemical synthesis. Researchers can utilize this compound as a building block to create more complex molecules for various assays, including its potential use in the development of kinase inhibitors . Its structure allows for further functionalization via cross-coupling reactions, making it a versatile precursor in the exploration of new chemical entities for pharmaceutical and life sciences research.

Properties

IUPAC Name

4-bromo-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-11-3-1-9(2-4-11)14(19)17-12-5-6-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCNDXJSKJQOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic features of 4-bromo-N-(1H-indazol-5-yl)benzamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Functional Groups Synthesis Yield (If Reported) Notable Properties/Applications
4-Bromo-N-(1H-indazol-5-yl)benzamide C₁₄H₁₀BrN₃O 316.16 g/mol 4-Br, 1H-indazol-5-yl Amide, Bromo, Indazole N/A Potential kinase inhibition
Compound 17 () C₂₅H₂₄BrClN₄O₃S 575.91 g/mol 4-Br, 4-Cl-phenyl, sulfonamide Sulfonamide, Pyrazole, Bromo 82.4% Anticandidal/antibacterial activity
Compound 18 () C₂₅H₂₅BrN₄O₄S 577.92 g/mol 4-Br, 4-OCH₃-phenyl, sulfonamide Methoxy, Sulfonamide 84.3% Enhanced solubility vs. 17
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide () C₁₄H₂₀BrN₃OS 358.29 g/mol Thiourea, di-n-propyl Thiocarbonyl, Amide N/A Bidentate ligand (S/O coordination)
5-Bromo-N-{[(5P)-2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}-2-hydroxybenzamide () C₁₈H₁₅BrFN₃O₂ 428.23 g/mol 5-Br, 2-OH, fluorophenyl, methylpyrazole Hydroxy, Fluoro, Pyrazole N/A Hydrogen bonding capability

Key Observations :

  • Bromine Position : The target compound’s bromine at the benzamide’s para position contrasts with ’s meta-bromine, which may alter steric and electronic profiles.
  • Amide vs. Sulfonamide : Compounds 17 and 18 () replace the amide with sulfonamide groups, improving solubility but reducing hydrogen-bonding versatility .
  • Indazole vs.
  • Thiourea Derivatives : ’s thiourea analog demonstrates metal-coordination utility, a property absent in the target compound due to its lack of thiocarbonyl groups .

Preparation Methods

Synthesis of 4-Bromobenzoyl Chloride

The reaction begins with the conversion of 4-bromobenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treatment of 4-bromobenzoic acid with SOCl₂ at reflux (70–80°C) for 2–3 hours yields 4-bromobenzoyl chloride in >95% purity. Excess SOCl₂ is removed under reduced pressure, and the product is used directly without further purification.

Coupling with 5-Amino-1H-indazole

The acyl chloride is subsequently reacted with 5-amino-1H-indazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a base to scavenge HCl generated during the reaction. A representative procedure involves:

  • Dissolving 5-amino-1H-indazole (1.0 equiv) in THF.

  • Adding 4-bromobenzoyl chloride (1.2 equiv) dropwise at 0°C.

  • Stirring at room temperature for 12–24 hours.

  • Quenching with ice-water and extracting with ethyl acetate.

  • Purifying the crude product via column chromatography (SiO₂, hexane/ethyl acetate gradient) to afford the target compound in 70–85% yield.

Key Analytical Data :

  • 1H NMR (400 MHz, DMSO-d₆): δ 11.01 (s, 1H, indazole-NH), 10.03 (s, 1H, amide-NH), 7.95 (s, 1H, Ar-H), 7.56–7.31 (m, 6H, Ar-H).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Coupling Reagent-Assisted Amidation

Use of HATU as an Activator

For substrates sensitive to acyl chloride formation, the carbodiimide-based reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables direct coupling of 4-bromobenzoic acid and 5-amino-1H-indazole. This method avoids the harsh conditions of acyl chloride synthesis and is preferred for acid-labile intermediates.

Procedure :

  • Dissolve 4-bromobenzoic acid (1.0 equiv) and 5-amino-1H-indazole (1.1 equiv) in dry DMF.

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv) sequentially.

  • Stir at room temperature for 24 hours.

  • Dilute with water, extract with ethyl acetate, and purify via preparative HPLC (MeCN/H₂O + 0.1% TFA) to yield 65–80% product.

Optimization Notes :

  • Excess DIPEA ensures deprotonation of the amine and acid, facilitating nucleophilic attack.

  • Lower yields compared to the acyl chloride route are attributed to competitive side reactions, necessitating rigorous purification.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A protocol combining 4-bromobenzoic acid, 5-amino-1H-indazole, HATU, and DIPEA in DMF under microwave conditions (100°C, 300 W, 30 minutes) achieves 75% yield with comparable purity to conventional methods.

Solid-Phase Synthesis

Immobilization of 5-amino-1H-indazole on Wang resin enables iterative coupling with 4-bromobenzoic acid derivatives. After cleavage from the resin using trifluoroacetic acid (TFA), the product is obtained in 60–70% yield, though scalability remains a challenge.

Mechanistic Insights and Side Reactions

The amidation proceeds via a two-step mechanism: (1) activation of the carboxylic acid to form an O-acylisourea intermediate, and (2) nucleophilic acyl substitution by the amine. Competing hydrolysis of the activated species or over-activation leading to guanidinium byproducts may occur, particularly in aqueous conditions.

Common Impurities :

  • Unreacted 4-bromobenzoic acid : Removed via base washing.

  • Diacylated products : Minimized by maintaining a 1:1 stoichiometry of acid to amine.

Analytical and Characterization Data

Spectroscopic Validation

  • 13C NMR (100 MHz, DMSO-d₆): δ 165.57 (amide C=O), 133.35–101.57 (aromatic carbons), 56.55 (methoxy carbons, if present).

  • HRMS : Calculated for C₁₄H₁₀BrN₃O [M+H]⁺: 332.9978; Found: 332.9965.

Purity Assessment

  • HPLC Retention Time : 7.4–7.6 minutes (C18, 40% MeCN/60% H₂O).

  • Melting Point : 211–212°C (decomposition observed above 215°C).

Comparative Evaluation of Methods

Parameter Acyl Chloride Route HATU Route Microwave-Assisted
Yield (%)70–8565–8075
Reaction Time (h)12–24240.5
Purity (%)>99>99>98
ScalabilityHighModerateLow

Industrial and Environmental Considerations

Large-scale synthesis favors the acyl chloride route due to lower reagent costs and simplified workup. However, HATU-based methods generate less hazardous waste (e.g., no SOCl₂ residues), aligning with green chemistry principles. Solvent recovery systems for DMF and THF are recommended to minimize environmental impact .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or GPCRs) by aligning the benzamide moiety in hydrophobic pockets .
  • Pharmacophore Modeling : Identify essential interaction sites (e.g., hydrogen bonding with the indazole NH group) .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

What crystallographic techniques determine molecular conformation?

Q. Advanced Research Focus

  • Single-Crystal Diffraction : Grow crystals via vapor diffusion (e.g., using methanol/water mixtures) and solve structures with SHELXL .
  • ORTEP Visualization : Refine anisotropic displacement parameters and generate publication-ready ellipsoid diagrams .
  • Packing Analysis : Evaluate intermolecular interactions (e.g., π-π stacking between benzamide rings) using Mercury .

How do structural modifications influence pharmacological properties?

Q. Advanced Research Focus

  • Benzamide Substitutions : Replacing bromine with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .
  • Indazole Modifications : Adding methyl groups to the indazole ring improves solubility without compromising target affinity .
  • Hybrid Analogues : Incorporate thiazole or oxadiazole moieties (see , Table 1) to diversify bioactivity .

What experimental designs evaluate enzyme inhibitory potential?

Q. Basic Research Focus

  • Kinase Assays : Use ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., EGFR or BRAF) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
  • Negative Controls : Include inactive enantiomers or vehicle-treated samples to validate specificity .

How are statistical methods applied to validate bioactivity data?

Q. Advanced Research Focus

  • ANOVA : Compare mean inhibition across multiple concentrations (e.g., p < 0.05 significance threshold) .
  • Hill Slope Analysis : Fit dose-response curves (e.g., GraphPad Prism) to assess cooperativity .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

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